ICA-121431
Overview
Description
ICA-121431 is a potent and selective inhibitor of voltage-gated sodium channels, specifically targeting the NaV1.3 and NaV1.1 subtypes. It exhibits high selectivity and potency, making it a valuable tool in scientific research, particularly in the study of sodium channel function and related pathologies .
Mechanism of Action
Target of Action
ICA-121431 primarily targets the human Nav1.3 and Nav1.1 voltage-gated sodium channels . These channels play fundamental roles in initiating and propagating action potentials, and are involved in numerous physiological processes including neuronal development, hormone secretion, and pain perception .
Mode of Action
This compound selectively inhibits Nav1.3/Nav1.1 with IC50 at 20nM, which is up to 1000-fold . It preferentially binds to the activated domain IV voltage-sensor . This binding consequently strengthens the Ile-Phe-Met motif binding to its receptor site, stabilizing the channel in an inactivated state . This reveals an allosterically inhibitory mechanism of Nav channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion transport pathway. By inhibiting Nav1.3 and Nav1.1 channels, this compound reduces the influx of sodium ions, which in turn affects the propagation of action potentials in neurons .
Pharmacokinetics
It is known that the compound is a potent and selective inhibitor, suggesting that it likely has good bioavailability .
Result of Action
The inhibition of Nav1.3 and Nav1.1 channels by this compound results in a reduction in the propagation of action potentials . This can lead to effects such as reduced neuronal excitability and pain perception .
Biochemical Analysis
Biochemical Properties
ICA-121431 plays a crucial role in biochemical reactions by selectively inhibiting voltage-gated sodium channels, specifically NaV1.3 and NaV1.1 . It interacts with the extracellular amino acids in the S2 and S3 segments of the voltage sensor domain IV (VSDIV), which is essential for its efficacy . This interaction blocks the TTX-sensitive NaV1.3 sodium channels upregulated in HEK-293 cells . The compound exhibits high selectivity, with IC50 values of 13 nM and 23 nM for NaV1.3 and NaV1.1, respectively .
Cellular Effects
This compound significantly impacts various types of cells and cellular processes. It has been shown to block NaV1.3 and NaV1.1 channels, thereby reducing neuronal excitability and action potential firing . In menthol-sensitive sensory neurons, this compound decreases excitability by blocking NaV1.1 currents . Additionally, in stem cell-derived neuron models of SCN3A encephalopathy, this compound normalizes action potential thresholds and aberrant firing patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the activated domain IV voltage sensor of NaV channels . This binding strengthens the Ile-Phe-Met motif’s interaction with its receptor site, stabilizing the channel in an inactivated state . This compound exhibits up to 1,000-fold selectivity against other TTX-sensitive or resistant sodium channels, such as NaV1.5 and NaV1.8 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and potency over time. It is a potent and selective inhibitor of NaV1.3 and NaV1.1 channels, with IC50 values of 13 and 23 nM, respectively . The compound exhibits long-term effects on cellular function, including the reversal of dendritic hyperexcitability in epileptic mice . This compound can be stored at room temperature for several weeks and at -20°C for longer periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Local administration of this compound has been shown to reverse hypersensitivity induced by trigeminal nerve injury . The compound’s specificity in blocking NaV1.1 and NaV1.3 channels makes it a potential therapeutic target for treating neuropathic pain . High doses may lead to toxic or adverse effects, necessitating careful dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with voltage-gated sodium channels. It exhibits high selectivity for NaV1.3 and NaV1.1 channels, with minimal activity against other sodium channels . The compound’s interaction with the S1-S4 voltage sensor segment of homologous domain 4 influences its metabolic activity and selectivity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with voltage-gated sodium channels . It exhibits high selectivity for NaV1.3 and NaV1.1 channels, which influences its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are critical for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is primarily within the voltage-gated sodium channels, particularly NaV1.3 and NaV1.1 . The compound’s interaction with the S1-S4 voltage sensor segment of homologous domain 4 directs it to specific compartments within the cell . This localization is essential for its activity and function in modulating sodium channel activity .
Preparation Methods
The synthesis of ICA-121431 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the sulfonamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Chemical Reactions Analysis
ICA-121431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
ICA-121431 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function and modulation of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions involving sodium channel dysfunction, such as epilepsy and pain disorders.
Industry: Utilized in the development of new drugs targeting sodium channels and in the study of ion channel pharmacology .
Comparison with Similar Compounds
ICA-121431 is unique in its high selectivity and potency for NaV1.3 and NaV1.1 channels. Similar compounds include:
PF-04856264: Another selective sodium channel inhibitor with high potency for NaV1.7 channels.
Tetrodotoxin: A well-known sodium channel blocker with broad-spectrum activity but less selectivity.
Lidocaine: A local anesthetic that blocks sodium channels but lacks the high selectivity of this compound. The uniqueness of this compound lies in its ability to selectively target specific sodium channel subtypes, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQNPPONHUJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313254-51-2 | |
Record name | 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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